molecular formula C24H23N3O4S2 B2589336 1-({1-[(5-Chloro-2-thienyl)sulfonyl]piperidin-4-yl}acetyl)-4-(2,3-dimethylphenyl)piperazine CAS No. 1189467-61-5

1-({1-[(5-Chloro-2-thienyl)sulfonyl]piperidin-4-yl}acetyl)-4-(2,3-dimethylphenyl)piperazine

Cat. No.: B2589336
CAS No.: 1189467-61-5
M. Wt: 481.59
InChI Key: YBJQFAOVCPJGEA-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with a molecular formula of C25H25N5O2. It contains several functional groups, including a piperazine ring, a sulfonyl group, and a chlorothiophene ring .


Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple rings and functional groups. The piperazine ring, sulfonyl group, and chlorothiophene ring contribute to the overall structure .

Scientific Research Applications

Antibacterial and Antifungal Applications

Compounds with structural similarities to 1-({1-[(5-Chloro-2-thienyl)sulfonyl]piperidin-4-yl}acetyl)-4-(2,3-dimethylphenyl)piperazine have demonstrated significant biological activities. For example, benzyl and sulfonyl derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide have shown promising antibacterial, antifungal, and anthelmintic activities. These compounds exhibit good binding poses similar to standards in molecular docking studies, indicating their potential as antibacterial, antifungal, anthelmintic, and fingerprint agents (Khan et al., 2019).

Anticancer Properties

A series of polyfunctional substituted 1,3-thiazoles, including compounds with piperazine substituents, have been screened for anticancer activity across multiple cell lines. Compounds with specific substituents showed high effectiveness, highlighting the potential of piperazine derivatives in anticancer research (Turov, 2020).

Antimicrobial Activity against Plant Pathogens

1-Benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives have been synthesized and shown significant antimicrobial activities against bacterial and fungal pathogens of tomato plants. This suggests their utility in agricultural applications to protect crops from diseases (Vinaya et al., 2009).

Alzheimer’s Disease Research

N-substituted derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide have been synthesized to evaluate new drug candidates for Alzheimer’s disease. These compounds have been tested for enzyme inhibition activity against acetylcholinesterase, showing potential for Alzheimer's treatment (Rehman et al., 2018).

Enzyme Inhibition and Antioxidant Properties

Sulphonamides incorporating 1,3,5-triazine structural motifs have been assessed for their antioxidant properties and as inhibitors of enzymes like acetylcholinesterase, butyrylcholinesterase, and tyrosinase. These studies contribute to understanding potential treatments for diseases like Alzheimer's, Parkinson's, and pigmentation disorders (Lolak et al., 2020).

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-(3-ethyl-4-oxo-6-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O4S2/c1-4-27-23(29)22-17(13-20(33-22)15-8-6-5-7-9-15)26-24(27)32-14-21(28)25-16-10-11-18(30-2)19(12-16)31-3/h5-13H,4,14H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBJQFAOVCPJGEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C=C(S2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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